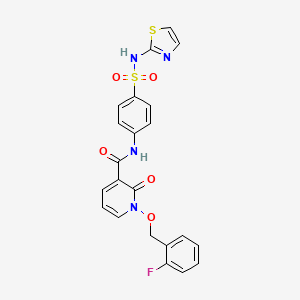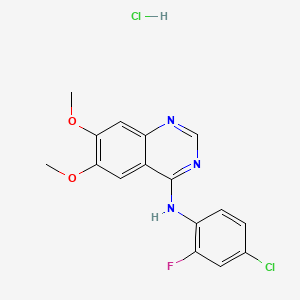
1-((2-fluorobenzyl)oxy)-2-oxo-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-1,2-dihydropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((2-fluorobenzyl)oxy)-2-oxo-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C22H17FN4O5S2 and its molecular weight is 500.52. The purity is usually 95%.
BenchChem offers high-quality 1-((2-fluorobenzyl)oxy)-2-oxo-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-1,2-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((2-fluorobenzyl)oxy)-2-oxo-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-1,2-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Research Applications of Related Compounds
Orexin Receptor Antagonism and Binge Eating
- Research on compounds with similar structural motifs has explored the role of orexin-1 receptor mechanisms in compulsive food consumption, specifically in a model of binge eating in female rats. Compounds acting as orexin receptor antagonists were evaluated for their ability to reduce binge eating behaviors without affecting standard food intake, suggesting potential therapeutic applications for eating disorders with a compulsive component (Piccoli et al., 2012).
Antituberculosis Activity
- Thiazole-aminopiperidine hybrid analogues, related in structure, have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. One compound demonstrated significant activity and was not cytotoxic, highlighting its potential as a lead compound in antituberculosis drug development (Jeankumar et al., 2013).
Antimicrobial Activity
- The synthesis of 2-substituted phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide derivatives and their evaluation for antimicrobial activity against various bacterial strains indicate the potential of similar compounds for antimicrobial applications. Some compounds showed significant antibacterial and antifungal activities, suggesting a role in addressing resistant microbial infections (Raval et al., 2012).
Cytotoxic Evaluation for Cancer Therapy
- Schiff bases synthesized from sulfonamide compounds have been evaluated for their cytotoxic activity against human breast cancer cell lines. The research suggests that compounds with sulfonamide motifs exhibit promising cytotoxic activities, potentially leading to chemotherapeutic applications (Govindaraj et al., 2021).
Eigenschaften
IUPAC Name |
1-[(2-fluorophenyl)methoxy]-2-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN4O5S2/c23-19-6-2-1-4-15(19)14-32-27-12-3-5-18(21(27)29)20(28)25-16-7-9-17(10-8-16)34(30,31)26-22-24-11-13-33-22/h1-13H,14H2,(H,24,26)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGJNIWXBORHJNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CON2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-methylamino]pyridine-2-carbonitrile](/img/structure/B2512652.png)

![5-chloro-2-(methylsulfanyl)-N-[6-(3-oxopiperazin-1-yl)pyridin-3-yl]pyrimidine-4-carboxamide](/img/structure/B2512657.png)




![5-[(3,3-Difluoroazetidin-1-yl)methyl]-1-methylimidazole](/img/structure/B2512665.png)
![N-(4-ethoxyphenyl)-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2512667.png)


![N-[5-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2512673.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-3-(phenylthio)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2512674.png)
